(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol
Description
Properties
IUPAC Name |
(4R)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13/h3-4,7,11,15H,1-2,5-6,8H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDHJWCLXIQJNV-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol , also known by its CAS number 939411-25-3, is a spirocyclic molecule characterized by a unique combination of benzopyran and cyclopentane structures. Its molecular formula is C13H15FO2, and it has garnered attention for its potential biological activities, particularly in the fields of pain management and oncology.
Chemical Structure and Properties
The structural configuration of this compound significantly influences its biological interactions. The presence of a fluorine atom at the 6-position enhances its reactivity and potential binding affinity to biological targets. The spiro configuration contributes to its three-dimensional shape, which is crucial for receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H15FO2 |
| Molar Mass | 222.26 g/mol |
| CAS Number | 939411-25-3 |
| Structure Type | Spirocyclic |
Biological Activities
Preliminary studies indicate that This compound exhibits several promising biological activities:
- TRPV1 Antagonism : This compound acts as an antagonist to the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor implicated in pain perception and inflammatory responses. Inhibition of TRPV1 can lead to analgesic effects, making this compound a candidate for pain relief therapies.
- Anticancer Potential : Similar compounds have demonstrated activity against various cancer cell lines. The mechanism may involve apoptosis induction or inhibition of cell proliferation in cancerous cells.
- Anti-inflammatory Effects : By modulating TRPV1 activity, this compound may contribute to reduced inflammation, suggesting potential applications in treating inflammatory diseases.
Research Findings
Recent research has focused on understanding the interaction mechanisms of this compound with biological targets through various methodologies:
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of This compound with TRPV1 and other relevant receptors. These studies indicate favorable binding interactions that are likely responsible for its biological effects.
In Vitro Assays
In vitro assays have been conducted to assess the efficacy of this compound in inhibiting TRPV1-mediated cellular responses. Results show a significant reduction in calcium influx in cells treated with this compound compared to controls, reinforcing its role as a TRPV1 antagonist.
Comparative Analysis with Related Compounds
Several structurally similar compounds have been identified that exhibit comparable biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluoro-3,4-dihydrobenzo[b]pyran | Similar benzopyran core | Potential anticancer activity |
| Spiro[chromene-cyclobutane] | Spirocyclic structure | Antioxidant properties |
| 7-Methyl-spiro[benzopyran-cyclobutane] | Methyl substitution | Analgesic effects |
These comparisons highlight the unique aspects of This compound , particularly its fluorine substitution which may enhance certain biological activities while providing distinct physical properties compared to its analogs.
Case Studies
Case studies exploring the therapeutic applications of compounds similar to This compound have shown promising results in clinical settings:
- Pain Management Trials : Clinical trials involving TRPV1 antagonists have demonstrated significant reductions in pain scores among patients suffering from chronic pain conditions.
- Oncology Research : Studies on related compounds have reported tumor regression in preclinical models, suggesting that further investigation into this compound's anticancer properties is warranted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Halogens and Functional Groups
Compound A : (4S)-6-Chloro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride
- CAS : 2219353-78-1
- Formula: C₁₃H₁₇Cl₂NO
- Molecular Weight : 274.2 g/mol
- Key Differences: Substituent: Chlorine replaces fluorine at position 6, increasing molecular weight and altering electronic effects (Cl is less electronegative than F). Stereochemistry: The 4S configuration may lead to divergent biological activity compared to the 4R isomer.
- Applications : Marketed as a versatile small-molecule scaffold for drug discovery .
Compound B : 6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one
Spiro Ring Modifications
Compound C : (4S)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride
- Formula : C₁₁H₁₄FN₂O (estimated)
- Functional Group: Amine hydrochloride instead of hydroxyl group.
- Implications : Smaller spiro rings may enhance metabolic stability but reduce binding pocket compatibility .
Compound D : 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride
- Key Differences :
- Spiro Ring : Piperidine (6-membered nitrogen-containing ring) replaces cyclopentane, introducing basicity and altering solubility.
- Substituent : Retains fluorine at position 5.
- Applications : Piperidine rings are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
Stereochemical Variations
Compound E : (4S)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol
- CAS : 1604253-29-3
- Key Difference : The 4S enantiomer differs in spatial arrangement, which could lead to distinct pharmacokinetic or pharmacodynamic profiles compared to the 4R isomer.
- Note: Stereochemistry critically impacts receptor binding; for example, 4R vs. 4S may show enantioselective activity in chiral environments .
Comparative Data Table
Research Implications
- Electronic Effects : Fluorine’s electronegativity enhances stability and bioavailability compared to chlorine or nitro groups .
- Spiro Ring Size : Cyclopentane balances strain and flexibility, whereas piperidine introduces basicity for CNS targeting .
- Stereochemistry : The 4R configuration may offer unique binding modes in asymmetric environments, warranting enantioselective synthesis studies .
Q & A
Q. What synthetic strategies are effective for constructing the spirocyclic core of (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol?
The spirocyclic core can be synthesized via intramolecular cyclization of precursor molecules containing both benzopyran and cyclopentane moieties. Key steps include:
- Chiral resolution : Use of chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries to control the (4R) configuration, as demonstrated in analogous spiro compounds .
- Cyclization conditions : Optimize reaction parameters (e.g., temperature, solvent polarity) to favor spiro-ring formation over linear byproducts. For example, acid-mediated cyclization under anhydrous conditions has been effective for similar dihydrospirobenzopyrans .
- Fluorine incorporation : Introduce fluorine at the 6-position early in the synthesis to avoid late-stage functionalization challenges .
Q. How can the stereochemical configuration of this compound be reliably determined?
A combination of techniques is recommended:
- X-ray crystallography : Provides definitive proof of the (4R) configuration if single crystals are obtainable .
- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to infer spatial arrangements. For example, the axial-equatorial proton coupling in the dihydrobenzopyran ring can confirm spiro geometry .
- Computational modeling : Compare experimental NMR or optical rotation data with DFT-calculated values for the (4R) enantiomer .
Q. What analytical methods are recommended for assessing purity and structural integrity?
- HPLC-MS : Use reverse-phase chromatography with a chiral column to separate enantiomers and detect impurities (<0.5% threshold) .
- NMR spectroscopy : NMR is critical for verifying fluorine substitution patterns, while NMR confirms spiro connectivity .
- Elemental analysis : Validate molecular formula consistency, especially for halogenated derivatives .
Advanced Research Questions
Q. How should researchers address discrepancies in reported bioactivity data for spirocyclic benzopyrans?
Contradictions in bioactivity may arise from:
- Enantiomeric impurities : Verify enantiomeric excess (e.g., via chiral HPLC) to rule out opposing effects from the (4S) configuration .
- Assay variability : Standardize in vitro models (e.g., IMPDH inhibition assays for antiviral activity) across labs, referencing protocols from studies on analogous compounds .
- Metabolic stability : Evaluate phase-I metabolism (e.g., cytochrome P450 interactions) to differentiate intrinsic activity from metabolite effects .
Q. What mechanistic insights support the potential antiviral activity of this compound?
The compound may inhibit RNA viruses through:
- IMPDH inhibition : Analogous spirocyclic derivatives (e.g., compound 8 in ) inactivate inosine monophosphate dehydrogenase (IMPDH), a key enzyme in viral nucleotide synthesis .
- RdRp binding : Fluorine substitution enhances electronegativity, potentially improving binding to RNA-dependent RNA polymerase (RdRp), as seen in favipiravir-like structures .
- Validation : Perform competitive inhibition assays with IMPDH and RdRp, using -labeled nucleotides to quantify enzyme activity .
Q. How can chiral intermediates be optimized during large-scale synthesis?
- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) to improve enantioselectivity .
- Dynamic kinetic resolution : Use enzymes (e.g., lipases) or organocatalysts to racemize undesired enantiomers in situ .
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR) to adjust reaction conditions and minimize chiral drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
